molecular formula C7H13NO2 B017612 Isopropyl 3-aminocrotonate CAS No. 14205-46-0

Isopropyl 3-aminocrotonate

Cat. No. B017612
CAS RN: 14205-46-0
M. Wt: 143.18 g/mol
InChI Key: YCKAGGHNUHZKCL-XQRVVYSFSA-N
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Description

Synthesis Analysis

Isopropyl 3-aminocrotonate serves as a key intermediate in the asymmetric synthesis of unnatural amino acids. For example, the compound is utilized in ω-transaminase-catalyzed reductive amination of carbonyl compounds, with isopropylamine acting as an ideal amino donor due to its cost-effectiveness and the volatility of its ketone product. This process facilitates the production of various unnatural amino acids through amino group transfer between α-keto acids and isopropylamine, demonstrating the compound's significance in synthetic organic chemistry (Park et al., 2013).

Molecular Structure Analysis

The molecular structure and isomerism of 3-aminocrotonic esters, including isopropyl 3-aminocrotonate, have been characterized by infrared and nuclear magnetic resonance spectroscopy. These studies reveal that such compounds predominantly exist as isomers with the chelated (Z)-configuration in both liquid state and solution. This insight into the molecular structure and isomerism plays a crucial role in understanding the chemical behavior and reactivity of isopropyl 3-aminocrotonate (Sánchez et al., 1973).

Chemical Reactions and Properties

Isopropyl 3-aminocrotonate is involved in various chemical reactions, demonstrating its reactivity and versatility. For instance, it participates in the catalytic role of amino-terminal proline in 4-oxalocrotonate tautomerase reactions, which catalyze the isomerization of unsaturated alpha-keto acids. This example highlights the compound's utility in enzymatic reactions and its contribution to the study of catalytic mechanisms (Stivers et al., 1996).

Physical Properties Analysis

The synthesis and study of polymers and oligomers derived from isopropyl 3-aminocrotonate and similar compounds reveal their stimuli-responsive properties. For example, conjugates of N-isopropylacrylamide (NIPAAm) and acrylic acid (AAc) oligomers with amino acids demonstrate temperature-dependent solubility changes, providing insight into the physical properties of materials based on isopropyl 3-aminocrotonate derivatives (Bulmus et al., 2001).

Chemical Properties Analysis

The chemical properties of isopropyl 3-aminocrotonate derivatives, such as their ability to undergo atom-economic synthesis and participate in cycloaddition reactions, underline the compound's significance in creating complex molecules efficiently. These properties facilitate the synthesis of fully substituted 2-aminopyrroles, showcasing the compound's role in constructing heterocyclic structures with potential applications in pharmaceuticals and materials science (Xiao et al., 2015).

Scientific Research Applications

Safety And Hazards

Isopropyl 3-aminocrotonate is moderately toxic by ingestion and has low toxicity by inhalation . It is a mild skin and eye irritant . When heated to decomposition, it emits toxic vapors of NOx .

properties

IUPAC Name

propan-2-yl (Z)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKAGGHNUHZKCL-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C(/C)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032279
Record name Isopropyl 3-aminocrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 3-aminocrotonate

CAS RN

14205-46-0
Record name 2-Butenoic acid, 3-amino-, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl 3-aminocrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butenoic acid, 3-amino-, 1-methylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
N Iqbal, EE Knaus - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
… Diketene, 2,3dichlorobenzaldehyde and isopropyl 3-aminocrotonate were purchased from the Aldrich Chemical Co. ltf-Pyrazole-1-carboxamidine hydrochloride was prepared …
Number of citations: 7 onlinelibrary.wiley.com
D Scherling - Journal of Labelled Compounds and …, 1989 - Wiley Online Library
[2‐ 14 C]Nimodipine (8) was synthesized from isopropyl [3‐ 14 C]acetoacetate (5), which was converted to isopropyl 3‐amino[3‐ 14 C]crotonate (6) by reaction with gaseous ammonia …
R Miri, SE Howlett, EE Knaus - Archiv der Pharmazie, 1997 - Wiley Online Library
… thieny1)-5-pyridinecarboxylates 7a-f were prepared using a modified Hantzsch reaction that involved the condensation of a thienylcarboxaldehyde 4a-f with isopropyl 3-aminocrotonate …
Number of citations: 19 onlinelibrary.wiley.com
N Iqbal, EE Knaus - Archiv der Pharmazie, 1996 - Wiley Online Library
… Thus, condensation of the respective acetoacetate analog (9a-c) with isopropyl 3-aminocrotonate (1 1… Diketene (6) and isopropyl 3-aminocrotonate (11) were purchased from the Aldrich …
Number of citations: 10 onlinelibrary.wiley.com
R MIRI, K JAVIDNIA, H Mirkhani, F Kazemi… - 2008 - sid.ir
… Methods: Synthetic procedure involved condensation of isopropyl-3-aminocrotonate with nitroacetone and 1-methyl-5-nitroimidazole2-carboxaldehyde and condensation of …
Number of citations: 9 www.sid.ir
D Vo, WC Matowe, M Ramesh, N Iqbal… - Journal of medicinal …, 1995 - ACS Publications
… prepared using a modified Hantzsch reaction that involved the condensation of nitroacetone with isopropyl 3-aminocrotonate and 2-, 3-, or 4-pyridinecarboxaldehyde. Determination of …
Number of citations: 173 pubs.acs.org
A Fassihi, C Velazquez… - Journal of heterocyclic …, 2004 - Wiley Online Library
… Methyl acetoacetate (2a), isobutyl acetoacetate (2c), methyl 3aminocrotonate (5a) and isopropyl 3-aminocrotonate (5b) were purchased from the Aldrich Chemical Co. Isopropyl …
Number of citations: 4 onlinelibrary.wiley.com
R MIRI, H NIKNAHAD, A VAZIN, ALI AZARPIRA - sid.ir
… All spectra were consistent with the assigned structures Diketene 5 and methyl, ethyl or isopropyl 3aminocrotonate XI-XIII were purchased from …
Number of citations: 0 www.sid.ir
MR Akula, WC Matowe, MW Wolowyk… - Pharmaceutical …, 1990 - Springer
… Isopropyl 3-aminocrotonate (2) was prepared by passage of anhydrous ammonia gas through a solution of isopropyl acetoacetate in absolute ethanol according to the procedure of …
Number of citations: 15 link.springer.com
R Miri, H Niknahad, G Vesal, A Shafiee - Il Farmaco, 2002 - Elsevier
A group of racemic 3-[(2-nitrooxyethyl), (3-nitrooxypropyl), (4-nitrooxybutyl) or (1,3-dinitrooxy-2-propyl)], 5-methyl (ethyl or propyl) 1,4-dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-2-…
Number of citations: 51 www.sciencedirect.com

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